molecular formula C12H9ClF3NO3S B14202273 N-[2-Chloro-4-(trifluoromethyl)phenyl]-5-methylfuran-2-sulfonamide CAS No. 848088-30-2

N-[2-Chloro-4-(trifluoromethyl)phenyl]-5-methylfuran-2-sulfonamide

Cat. No.: B14202273
CAS No.: 848088-30-2
M. Wt: 339.72 g/mol
InChI Key: QYPWTXKNZHSSJF-UHFFFAOYSA-N
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Description

N-[2-Chloro-4-(trifluoromethyl)phenyl]-5-methylfuran-2-sulfonamide is a chemical compound characterized by the presence of a chloro-substituted phenyl ring, a trifluoromethyl group, and a sulfonamide group attached to a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-Chloro-4-(trifluoromethyl)phenyl]-5-methylfuran-2-sulfonamide typically involves the reaction of 2-chloro-4-(trifluoromethyl)aniline with 5-methylfuran-2-sulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reaction time. This method also enhances the safety and efficiency of the production process by minimizing the handling of hazardous chemicals and reducing the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

N-[2-Chloro-4-(trifluoromethyl)phenyl]-5-methylfuran-2-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium methoxide, potassium thiolate, and primary amines. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride (NaBH4) in methanol are commonly used.

Major Products Formed

    Substitution Reactions: Products include various substituted phenyl derivatives depending on the nucleophile used.

    Oxidation Reactions: Products include furanones and other oxygenated derivatives.

    Reduction Reactions: Products include amines and other reduced derivatives.

Scientific Research Applications

N-[2-Chloro-4-(trifluoromethyl)phenyl]-5-methylfuran-2-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs targeting specific diseases.

    Industry: It is used in the development of agrochemicals and materials with unique properties, such as improved stability and reactivity.

Mechanism of Action

The mechanism of action of N-[2-Chloro-4-(trifluoromethyl)phenyl]-5-methylfuran-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical processes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    N-[2-Chloro-4-(trifluoromethyl)phenyl]acetamide: Similar structure but with an acetamide group instead of a sulfonamide group.

    N-[2-Chloro-5-(trifluoromethyl)phenyl]imidodicarbonimidic diamide: Contains an imidodicarbonimidic diamide group instead of a sulfonamide group.

    3-Chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide: Contains a propanamide group instead of a sulfonamide group.

Uniqueness

N-[2-Chloro-4-(trifluoromethyl)phenyl]-5-methylfuran-2-sulfonamide is unique due to the presence of the furan ring and the sulfonamide group, which confer distinct chemical and biological properties

Properties

CAS No.

848088-30-2

Molecular Formula

C12H9ClF3NO3S

Molecular Weight

339.72 g/mol

IUPAC Name

N-[2-chloro-4-(trifluoromethyl)phenyl]-5-methylfuran-2-sulfonamide

InChI

InChI=1S/C12H9ClF3NO3S/c1-7-2-5-11(20-7)21(18,19)17-10-4-3-8(6-9(10)13)12(14,15)16/h2-6,17H,1H3

InChI Key

QYPWTXKNZHSSJF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)S(=O)(=O)NC2=C(C=C(C=C2)C(F)(F)F)Cl

Origin of Product

United States

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